Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-leucyl-L-tryptophyl) Cyclo(L-Leu-L-Trp) is a diketopiperazine metabolite originally isolated from Penicillium. It is active against various bacteria (MICs = 125-1000 µg/ml) and fungi (MICs = 8-64 µg/ml), and it inhibits the production rate of hydroxy radicals in an electron spin resonance (ESR) spectroscopy-based assay (IC50 = 1.8 µM). Cyclo(L-Leu-L-Trp) is a bitter tastant that can rapidly permeate rat taste cell membranes ex vivo when used at a concentration of 1 mM. It also acts as a melatonin receptor agonist in X. laevis melanophores, inhibiting cAMP accumulation when used at a concentration of 20 µM, an effect that is blocked by the melatonin receptor antagonist luzindole.

Brand Name: Vulcanchem
CAS No.: 15136-34-2
VCID: VC21003012
InChI: InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
SMILES: CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

Cyclo(L-leucyl-L-tryptophyl)

CAS No.: 15136-34-2

Cat. No.: VC21003012

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(L-leucyl-L-tryptophyl) - 15136-34-2

Specification

Description Cyclo(L-Leu-L-Trp) is a diketopiperazine metabolite originally isolated from Penicillium. It is active against various bacteria (MICs = 125-1000 µg/ml) and fungi (MICs = 8-64 µg/ml), and it inhibits the production rate of hydroxy radicals in an electron spin resonance (ESR) spectroscopy-based assay (IC50 = 1.8 µM). Cyclo(L-Leu-L-Trp) is a bitter tastant that can rapidly permeate rat taste cell membranes ex vivo when used at a concentration of 1 mM. It also acts as a melatonin receptor agonist in X. laevis melanophores, inhibiting cAMP accumulation when used at a concentration of 20 µM, an effect that is blocked by the melatonin receptor antagonist luzindole.

CAS No. 15136-34-2
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Standard InChI InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
Standard InChI Key BZUNCDPEEKFTCX-GJZGRUSLSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32
SMILES CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32

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